Welcome to the BenchChem Online Store!
molecular formula C12H9NO3S2 B8775293 (5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid

(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid

Cat. No. B8775293
M. Wt: 279.3 g/mol
InChI Key: CMANXDDFFAZWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04464382

Procedure details

A mixture of 955 mg of 3-carboxymethylrhodanine, 516 mg of sodium acetate, 10 ml of acetic acid and 637 mg of benzaldehyde was heat-refluxed for 2 hours. To the reaction mixture was added 20 ml of water, and the precipitated crystals were filtered. The resulting crystals were recrystallized from ethanol to obtain 699 mg of the titled compound.
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][N:5]1[C:9](=[O:10])[CH2:8][S:7][C:6]1=[S:11])([OH:3])=[O:2].C([O-])(=O)C.[Na+].C(O)(=O)C.[CH:21](=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O>[C:1]([CH2:4][N:5]1[C:9](=[O:10])[C:8](=[CH:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[S:7][C:6]1=[S:11])([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
955 mg
Type
reactant
Smiles
C(=O)(O)CN1C(SCC1=O)=S
Name
Quantity
516 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
637 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heat-refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CN1C(SC(C1=O)=CC1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 699 mg
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.